1,2-异亚丙基-5-O-甲苯磺酰基-D-木呋喃糖

描述

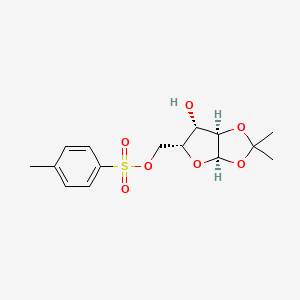

1,2-Isopropylidene-5-O-tosyl-D-xylofuranose is a useful research compound. Its molecular formula is C15H20O7S and its molecular weight is 344.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

分子结构和反应性

1,2-O-异亚丙基-5-O-甲苯磺酰基-D-木呋喃糖由于其甲苯磺酰基侧链取向而表现出特定的结构特征,受环取代和分子间氢键的影响。这种取向在其反应性和合成化学中的潜在应用中起着重要作用 (Cox、Howie、Rufino 和 Wardell,1997 年)。

多环碳水化合物的先驱

它是合成高度缩合的多环碳水化合物的有价值的先驱。合成过程包括将甲苯磺酰基糖衍生物转化为高反应性的环状烯胺,从而形成与糖骨架稠合的空间化学定义额外的环。这一过程展示了其在创建复杂分子结构中的效用 (Cordeiro 等人,2007 年)。

骨架多样性的新型中间体

该化合物有效地转化为高附加值合成支架,可以进一步转化为不寻常的分子骨架。其转化涉及 5-O-甲苯磺酰基衍生物的合成及其分子内环化,从而产生多样化且功能化的环状糖衍生物 (Cordeiro 等人,2006 年)。

催化应用

它已被用于制备用于对映选择性加成反应的手性催化剂。具体而言,1,2-O-异亚丙基-5-O-甲苯磺酰基-D-木呋喃糖的衍生物已在涉及二乙基锌和醛的反应中显示出作为催化剂的功效,证明了其在不对称合成中的潜力 (Cho 和 Kim,1996 年)。

用于合成生物活性化合物

该化合物有助于合成具有潜在抗肿瘤和抗病毒特性的核苷。该过程涉及氧化、还原和磺酰化等多个步骤,以产生针对轮状病毒感染和肿瘤细胞生长的生物活性衍生物 (Tsoukala 等人,2007 年)。

在氨基糖合成中的作用

它已被用于氨基糖的合成,展示了其在碳水化合物化学中的多功能性。合成途径涉及各种化学转化,突出了其在生产结构多样的糖衍生物中的作用 (Ando 和 Yoshimura,1970 年)。

有机合成中的手性保护基

该化合物充当手性保护基,促进非对映异构体的分离,并能够合成对映体纯的核苷类似物。其独特的性质有助于在复杂分子中创建手性完整性 (Ewing 等人,2000 年)。

作用机制

Target of Action

The primary target of 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose is the AMP-activated protein kinase alpha (AMPKα) . This enzyme plays a crucial role in cellular energy homeostasis and is a potential therapeutic target for type 2 diabetes .

Mode of Action

1,2-Isopropylidene-5-O-tosyl-D-xylofuranose interacts with its target, AMPKα, by stimulating its activity . This interaction results in an increase in the rate of glucose uptake in muscle cells

Biochemical Pathways

The activation of AMPKα by 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose affects the glucose metabolism pathway . Specifically, it enhances the transport of glucose into muscle cells, thereby increasing their energy supply . This action has downstream effects on other metabolic processes, including lipid metabolism, which are also regulated by AMPKα .

Result of Action

The stimulation of AMPKα by 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose leads to an increase in glucose uptake in muscle cells . This can potentially improve glycemic control in individuals with type 2 diabetes .

未来方向

生化分析

Biochemical Properties

The biochemical properties of 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose are not fully understood due to the complexity of the molecule. It is known to be involved in reactions with carbon dioxide (CO2) leading to linear polycarbonates . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

The molecular mechanism of action of 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose is complex and not fully understood. It is known to be a purine nucleoside analog , and its anticancer mechanisms rely on inhibition of DNA synthesis, induction of apoptosis, etc .

Temporal Effects in Laboratory Settings

The temporal effects of 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose in laboratory settings are not well documented. It is known to be involved in reactions with carbon dioxide (CO2) leading to linear polycarbonates . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is yet to be fully understood.

Metabolic Pathways

The metabolic pathways that 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose is involved in are not well documented. It is known to be involved in reactions with carbon dioxide (CO2) leading to linear polycarbonates

属性

IUPAC Name |

(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7S/c1-9-4-6-10(7-5-9)23(17,18)19-8-11-12(16)13-14(20-11)22-15(2,3)21-13/h4-7,11-14,16H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWKMMUSFZVFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)OC(O3)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942687 | |

| Record name | 5-O-(4-Methylbenzene-1-sulfonyl)-1,2-O-(1-methylethylidene)pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6893-65-8, 20513-95-5 | |

| Record name | NSC81710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC72557 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-O-(4-Methylbenzene-1-sulfonyl)-1,2-O-(1-methylethylidene)pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003192.png)

![2-{[4-amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3003196.png)

![3-[Cyclopropyl(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3003200.png)

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3003202.png)

![[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B3003204.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B3003209.png)

![1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride](/img/structure/B3003212.png)